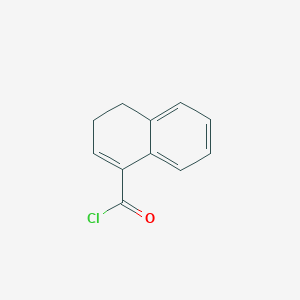

3,4-Dihydronaphthalene-1-carbonyl chloride

Beschreibung

3,4-Dihydronaphthalene-1-carbonyl chloride is an organic compound that belongs to the class of dihydronaphthalenes. These compounds are characterized by a partially hydrogenated naphthalene ring, which imparts unique chemical properties. The carbonyl chloride functional group in this compound makes it a valuable intermediate in organic synthesis, particularly in the preparation of various biologically active molecules.

Eigenschaften

CAS-Nummer |

54470-97-2 |

|---|---|

Molekularformel |

C11H9ClO |

Molekulargewicht |

192.64 g/mol |

IUPAC-Name |

3,4-dihydronaphthalene-1-carbonyl chloride |

InChI |

InChI=1S/C11H9ClO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2 |

InChI-Schlüssel |

VLJOZKYJLGAMNP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=CC=CC=C2C(=C1)C(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3,4-Dihydronaphthalin-1-carbonylchlorid erfolgt typischerweise durch Chlorierung von 3,4-Dihydronaphthalin-1-carbonsäure. Diese Reaktion wird mit Thionylchlorid (SOCl₂) als Chlorierungsmittel durchgeführt. Die Reaktion verläuft unter Rückflussbedingungen, bei denen die Carbonsäure in das entsprechende Säurechlorid umgewandelt wird .

Industrielle Produktionsverfahren: In industrieller Umgebung folgt die Produktion von 3,4-Dihydronaphthalin-1-carbonylchlorid ähnlichen Prinzipien, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung von Durchflussreaktoren, um eine effiziente Durchmischung und Wärmeübertragung zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3,4-Dihydronaphthalin-1-carbonylchlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Carbonylchloridgruppe kann durch Nukleophile wie Amine, Alkohole und Thiole substituiert werden, um jeweils Amide, Ester und Thioester zu bilden.

Reduktionsreaktionen: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH₄) zu 3,4-Dihydronaphthalin-1-carboxaldehyd reduziert werden.

Oxidationsreaktionen: Oxidation der Verbindung kann zur Bildung von 3,4-Dihydronaphthalin-1-carbonsäure führen.

Häufige Reagenzien und Bedingungen:

Substitution: Nukleophile (Amine, Alkohole, Thiole), Base (Triethylamin), Lösungsmittel (Dichlormethan), Raumtemperatur.

Reduktion: Reduktionsmittel (LiAlH₄), Lösungsmittel (Ether), niedrige Temperatur.

Oxidation: Oxidationsmittel (Kaliumpermanganat), Lösungsmittel (Wasser), erhöhte Temperatur.

Hauptprodukte, die gebildet werden:

- Amide, Ester und Thioester aus Substitutionsreaktionen.

- 3,4-Dihydronaphthalin-1-carboxaldehyd aus Reduktion.

- 3,4-Dihydronaphthalin-1-carbonsäure aus Oxidation.

Wissenschaftliche Forschungsanwendungen

3,4-Dihydronaphthalin-1-carbonylchlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Schlüsselzwischenprodukt bei der Synthese verschiedener organischer Verbindungen, darunter Pharmazeutika und Agrochemikalien.

Biologie: Die Verbindung wird zur Herstellung biologisch aktiver Moleküle verwendet, die als Enzyminhibitoren oder Rezeptorliganden wirken können.

Medizin: Es ist an der Synthese potenzieller Arzneimittelkandidaten für die Behandlung von Krankheiten wie Krebs und Herz-Kreislauf-Erkrankungen beteiligt.

Industrie: Die Verbindung wird zur Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet

5. Wirkmechanismus

Der Wirkmechanismus von 3,4-Dihydronaphthalin-1-carbonylchlorid hängt in erster Linie mit seiner Reaktivität als Acylierungsmittel zusammen. Die Carbonylchloridgruppe ist stark elektrophil und somit anfällig für nukleophile Angriffe. Diese Reaktivität ermöglicht es der Verbindung, kovalente Bindungen mit Nukleophilen zu bilden, was zur Bildung verschiedener Derivate führt. Die beteiligten molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung und der Art des Nukleophils ab.

Ähnliche Verbindungen:

3,4-Dihydronaphthalin-1-carbonsäure: Ähnliche Struktur, jedoch mit einer Carbonsäuregruppe anstelle einer Carbonylchloridgruppe.

3,4-Dihydronaphthalin-1-carboxaldehyd: Ähnliche Struktur, jedoch mit einer Aldehydgruppe anstelle einer Carbonylchloridgruppe.

1-Chlor-3,4-dihydronaphthalin-2-carbaldehyd: Eine verwandte Verbindung mit einer Chlor- und Aldehydgruppe.

Einzigartigkeit: 3,4-Dihydronaphthalin-1-carbonylchlorid ist aufgrund seiner Carbonylchlorid-Funktion einzigartig, die hohe Reaktivität und Vielseitigkeit in der organischen Synthese verleiht. Dies macht es zu einem wertvollen Zwischenprodukt für die Herstellung einer breiten Palette von Derivaten mit unterschiedlichen Anwendungen .

Wirkmechanismus

The mechanism of action of 3,4-Dihydronaphthalene-1-carbonyl chloride is primarily related to its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

3,4-Dihydronaphthalene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

3,4-Dihydronaphthalene-1-carboxaldehyde: Similar structure but with an aldehyde group instead of a carbonyl chloride group.

1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde: A related compound with a chloro and aldehyde group.

Uniqueness: 3,4-Dihydronaphthalene-1-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives with diverse applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.